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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of STING-IN-2 (also known as C-170),

a covalent inhibitor of the Stimulator of Interferon Genes (STING) protein. It is intended to serve

as a comprehensive resource for researchers exploring therapeutic strategies for STING-driven

autoinflammatory diseases. This guide details the underlying signaling pathway, the inhibitor's

mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction: The cGAS-STING Pathway in
Autoinflammation
The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a fundamental component

of the innate immune system, responsible for detecting cytosolic DNA.[1][2] While crucial for

defense against pathogens, aberrant activation of this pathway by self-DNA can lead to the

production of type I interferons (IFNs) and other pro-inflammatory cytokines, driving the

pathogenesis of various autoinflammatory diseases.[2][3] Conditions such as Aicardi-Goutières

syndrome (AGS), STING-associated vasculopathy with onset in infancy (SAVI), and some

forms of systemic lupus erythematosus (SLE) are linked to chronic STING activation.[4][5]

Consequently, inhibiting the STING pathway presents a promising therapeutic strategy for

these disorders.[3]
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The activation of the STING pathway is a multi-step process that translates the presence of

cytosolic DNA into a robust inflammatory response.

DNA Sensing: The process begins when cGAS recognizes and binds to double-stranded

DNA (dsDNA) in the cytoplasm. This self-DNA may originate from the nucleus or

mitochondria during cellular stress or damage.[4]

cGAMP Synthesis: Upon binding dsDNA, cGAS catalyzes the synthesis of the second

messenger 2’3’-cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][4]

STING Activation and Translocation: cGAMP binds to STING, which resides on the

endoplasmic reticulum (ER) as a dimer. This binding induces a conformational change,

leading to STING oligomerization and its translocation from the ER through the ER-Golgi

intermediate compartment (ERGIC) to the Golgi apparatus.[1][6]

TBK1 Recruitment and Signaling: During translocation, STING recruits and activates TANK-

binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor

Interferon Regulatory Factor 3 (IRF3).[1][4]

Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where

it drives the transcription of type I interferons (e.g., IFN-β).[6] Simultaneously, STING

activation can also trigger the NF-κB pathway, leading to the production of pro-inflammatory

cytokines like TNF-α and IL-6.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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